N-[4-({4-[(4-fluoroanilino)sulfonyl]anilino}sulfonyl)phenyl]acetamide
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Overview
Description
N-[4-({4-[(4-fluoroanilino)sulfonyl]anilino}sulfonyl)phenyl]acetamide is a complex organic compound characterized by the presence of multiple sulfonyl and anilino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[(4-fluoroanilino)sulfonyl]anilino}sulfonyl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonylation of 4-fluoroaniline, followed by coupling with another sulfonylated aniline derivative. The final step involves the acetylation of the resulting compound to form the acetamide group. Reaction conditions often include the use of strong acids or bases, elevated temperatures, and solvents such as dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to improve yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-({4-[(4-fluoroanilino)sulfonyl]anilino}sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[4-({4-[(4-fluoroanilino)sulfonyl]anilino}sulfonyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[4-({4-[(4-fluoroanilino)sulfonyl]anilino}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The sulfonyl and anilino groups can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-({4-[(4-chloroanilino)sulfonyl]anilino}sulfonyl)phenyl]acetamide
- N-[4-({4-[(4-bromoanilino)sulfonyl]anilino}sulfonyl)phenyl]acetamide
- N-[4-({4-[(4-methylanilino)sulfonyl]anilino}sulfonyl)phenyl]acetamide
Uniqueness
N-[4-({4-[(4-fluoroanilino)sulfonyl]anilino}sulfonyl)phenyl]acetamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-[[4-[(4-fluorophenyl)sulfamoyl]phenyl]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O5S2/c1-14(25)22-16-6-10-19(11-7-16)30(26,27)24-18-8-12-20(13-9-18)31(28,29)23-17-4-2-15(21)3-5-17/h2-13,23-24H,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJCUKOVCZNOFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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